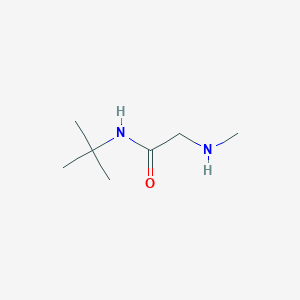
2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid (FDPA) is a formylated phenoxypropanoic acid that has been increasingly studied for its potential applications in both scientific research and industry. FDPA is an important organic compound due to its ability to be used as a starting material for the synthesis of a variety of compounds. In addition, FDPA has been studied for its potential medical applications, such as its anti-inflammatory and anti-oxidant properties.
Aplicaciones Científicas De Investigación
Synthesis of Alkyne Derivatives
Alkyne derivatives are pivotal in organic chemistry due to their versatility in various chemical reactions. “2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid” can be utilized in the synthesis of alkyne derivatives. These derivatives are valuable intermediates for the preparation of other compounds through transformations of the carbon-carbon triple bond, such as in the Huisgen reaction .
Biomass-Derived Chemicals
This compound is derived from biomass sources, such as syringaldehyde, which is a component of lignin. It can be used in the preparation of bis-aldehydes with alkyne spacers, which are significant in the development of sustainable and eco-friendly chemicals .
Medicinal Chemistry Applications
The alkyne function found in “2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid” is present in various synthetic and natural chemicals with medicinal applications. It can serve as a precursor for the synthesis of pharmaceuticals that contain alkyne groups .
Material Chemistry
Alkyne-containing molecules, such as “2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid”, are used in material chemistry. They can be involved in creating polymers and other materials that require the unique reactivity of the alkyne functional group .
Coordination Compounds
This compound can react with metallic centers to prepare a broad range of coordination compounds. These coordination compounds have applications in catalysis, material science, and as components in electronic devices .
Organic Synthesis Research
In organic synthesis, “2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid” can be used as a reagent or intermediate in the development of new synthetic methodologies. Its unique structure allows for the exploration of novel reaction pathways and the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
2-(4-formyl-2,6-dimethoxyphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-7(12(14)15)18-11-9(16-2)4-8(6-13)5-10(11)17-3/h4-7H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTPVGFRGWPXEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1OC)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407275 |
Source


|
| Record name | 2-(4-formyl-2,6-dimethoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid | |
CAS RN |
812642-68-5 |
Source


|
| Record name | 2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=812642-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-formyl-2,6-dimethoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1335627.png)

![2-[(Thien-2-ylmethyl)thio]benzoic acid](/img/structure/B1335632.png)

![2-[(2,4-Dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B1335638.png)

![methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1335641.png)



